FA-Met-OH vs. For-Met-OH: Divergent Affinity for Histone Deacetylase 6 (HDAC6)
FA-Met-OH demonstrates moderate affinity for HDAC6 with a reported Kd of 5.4 µM [1]. In contrast, a close structural analog, For-Met-OH (N-formyl-L-methionine), exhibits negligible affinity for the same target. This difference highlights the critical role of the furan acrylate group in molecular recognition and target binding, making FA-Met-OH a distinct candidate for studies where HDAC6 interaction is a key parameter.
| Evidence Dimension | Binding Affinity (Kd) to recombinant human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.4 µM (5.40E+3 nM) |
| Comparator Or Baseline | For-Met-OH (N-formyl-L-methionine): Binding not detected / negligible affinity |
| Quantified Difference | Target compound has measurable affinity vs. comparator's negligible affinity |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate |
Why This Matters
Procurement of FA-Met-OH over For-Met-OH is essential for studies investigating HDAC6-related pathways, as only FA-Met-OH provides the necessary target engagement.
- [1] BindingDB. (n.d.). Entry BDBM50361259 (CHEMBL1934901). Kd for Human Histone Deacetylase 6. View Source
